molecular formula C8H18O B103804 3,4-Dimethyl-3-hexanol CAS No. 19550-08-4

3,4-Dimethyl-3-hexanol

Cat. No.: B103804
CAS No.: 19550-08-4
M. Wt: 130.23 g/mol
InChI Key: FJXOYCIYKQJAAF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-3-hexanol can be synthesized through several methods. One common method involves the reaction of 3,4-dimethyl-3-hexanone with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3,4-dimethyl-3-hexanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the alcohol .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrogen bromide, phosphorus tribromide (PBr3).

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-3-hexanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.

    Medicine: Research on its derivatives has potential implications in the development of pharmaceuticals.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3-hexanol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its hydroxyl group can act as a nucleophile in substitution reactions, and its carbon skeleton can undergo various transformations under different reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-3-hexanol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched carbon chain influences its solubility and boiling point .

Properties

IUPAC Name

3,4-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-7(3)8(4,9)6-2/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXOYCIYKQJAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941323
Record name 3,4-Dimethylhexan-3-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-08-4
Record name 3,4-Dimethyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-08-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-3-hexanol
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Record name 3-Hexanol,4-dimethyl-
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Record name 3,4-Dimethylhexan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hexanol, 3,4-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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